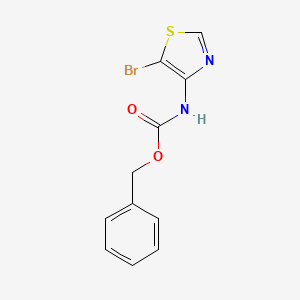

Benzyl (5-bromothiazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O2S |

|---|---|

Molecular Weight |

313.17 g/mol |

IUPAC Name |

benzyl N-(5-bromo-1,3-thiazol-4-yl)carbamate |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-10(13-7-17-9)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |

InChI Key |

RLBZTDSXXYRNPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(SC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 5 Bromothiazol 4 Yl Carbamate and Analogous Thiazole Carbamates

Retrosynthetic Analysis and Key Intermediate Identification

A retrosynthetic analysis of benzyl (B1604629) (5-bromothiazol-4-yl)carbamate reveals two primary disconnection points, leading to distinct synthetic strategies. The most logical disconnection is at the carbamate (B1207046) linkage, suggesting a convergent synthesis from a 5-bromothiazol-4-yl precursor and a benzylating agent. This approach hinges on the successful synthesis of the key intermediate, the 5-bromothiazol-4-yl core.

A further disconnection of the thiazole (B1198619) ring itself points towards the classical Hantzsch thiazole synthesis, a powerful method for constructing the thiazole core from α-halocarbonyl compounds and a thioamide. This retrosynthetic blueprint highlights the critical importance of synthesizing appropriately substituted precursors to achieve the desired substitution pattern on the final thiazole ring.

Synthesis of the 5-Bromothiazol-4-yl Core from Precursors

The construction of the 5-bromothiazol-4-yl core can be achieved through several established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a widely employed and versatile method that involves the condensation of an α-haloketone or α-haloester with a thioamide.

One plausible route commences with the bromination of an appropriate β-ketoester, such as ethyl acetoacetate, using a brominating agent like N-bromosuccinimide (NBS). The resulting α-bromo-β-ketoester can then be cyclized with thiourea (B124793) to yield an aminothiazole derivative. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source, such as copper(I) bromide, would introduce the bromine atom at the 5-position.

An alternative approach involves the direct synthesis of a 4-aminothiazole-5-carbonitrile derivative. This can be accomplished through a multi-step sequence starting from a suitable acyl chloride, which is converted to an imidoylisothiocyanate, followed by cyclization. derpharmachemica.com The nitrile group can then be hydrolyzed to a carboxylic acid, providing a handle for further transformations.

The Cook-Heilbron thiazole synthesis offers another pathway, particularly for the formation of 5-aminothiazoles, by reacting α-aminonitriles with reagents like carbon disulfide. wikipedia.org This method allows for the introduction of substituents at the 2- and 4-positions based on the choice of starting materials.

Electrophilic bromination of a pre-formed 4-aminothiazole derivative is also a viable strategy. The amino group directs the electrophilic substitution to the 5-position of the thiazole ring. acs.orgnih.gov

| Precursor 1 | Precursor 2 | Reagents and Conditions | Product |

| Ethyl acetoacetate | Thiourea | 1. NBS; 2. Reflux | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Dodecanoyl chloride | Thionyl chloride, various intermediates | Multi-step synthesis | 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives |

| α-Aminonitrile | Carbon disulfide | Room temperature, mild conditions | 5-Aminothiazole |

| 4-Acyl-2-aminothiazole | Vanadium haloperoxidase, H₂O₂, KBr | Aqueous buffer, 30°C | 5-Bromo-4-acyl-2-aminothiazole |

Preparation of (5-bromothiazol-4-yl)methanol (B1444420) as a Synthetic Hub

The intermediate (5-bromothiazol-4-yl)methanol serves as a versatile synthetic hub, allowing for the introduction of the carbamate functionality through various methods. A primary route to this alcohol involves the reduction of a corresponding carboxylic acid or its ester derivative.

The synthesis of the precursor, 5-bromothiazole-4-carboxylic acid, can be approached in several ways. One method involves the Sandmeyer reaction of a 4-aminothiazole-5-carboxylic acid derivative. acs.org The amino group is converted to a diazonium salt, which is then displaced by a bromide ion. Another strategy is the direct bromination of a thiazole-4-carboxylic acid.

Once the 5-bromothiazole-4-carboxylic acid or its ester is obtained, it can be reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistrysteps.comcommonorganicchemistry.comnih.gov The choice of reducing agent may depend on the presence of other functional groups in the molecule.

| Starting Material | Reagents and Conditions | Product |

| 5-Bromothiazole-4-carboxylic acid | LiAlH₄ or BH₃-THF | (5-Bromothiazol-4-yl)methanol |

| Ethyl 5-bromothiazole-4-carboxylate | LiAlH₄ or BH₃-THF | (5-Bromothiazol-4-yl)methanol |

| 4-Aminothiazole-5-carboxylic acid | 1. NaNO₂, HBr; 2. CuBr | 5-Bromothiazole-4-carboxylic acid |

Strategies for Carbamate Formation and Introduction of the Benzyl Moiety

With the key 5-bromothiazol-4-yl precursors in hand, the next critical step is the formation of the carbamate linkage and the introduction of the benzyl group. This can be achieved through either direct or stepwise approaches.

Direct Carbamoylation Approaches

Direct carbamoylation involves the reaction of a 4-aminothiazole derivative with a benzyl chloroformate. Benzyl chloroformate is a commercially available reagent or can be synthesized by the reaction of benzyl alcohol with phosgene (B1210022) or a phosgene equivalent. derpharmachemica.comnih.govnih.govresearchgate.net The reaction between the 4-aminothiazole and benzyl chloroformate is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

| Thiazole Precursor | Reagent | Base | Product |

| 4-Amino-5-bromothiazole | Benzyl chloroformate | Pyridine or Triethylamine | Benzyl (5-bromothiazol-4-yl)carbamate |

Stepwise Coupling for Benzyl Carbamate Incorporation

A stepwise approach offers more flexibility and can be advantageous if the direct carbamoylation is not efficient or if the starting material is more readily available as a carboxylic acid or carboxamide.

From a Thiazole Carboxylic Acid:

A 5-bromothiazole-4-carboxylic acid can be converted to the corresponding benzyl carbamate via a Curtius rearrangement. wikipedia.orgwikipedia.orgwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which is formed by treating the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA). The acyl azide then rearranges to an isocyanate upon heating, which can be trapped with benzyl alcohol to yield the desired benzyl carbamate.

From a Thiazole Carboxamide:

Alternatively, a 5-bromothiazole-4-carboxamide (B1444455) can be subjected to a Hofmann rearrangement to generate the carbamate. mdpi.comthieme-connect.comorganic-chemistry.org This reaction involves treating the primary amide with a halogenating agent, such as bromine in the presence of a base, to form an N-haloamide. This intermediate then rearranges to an isocyanate, which can be trapped with benzyl alcohol.

| Precursor | Key Reaction | Reagents | Intermediate | Trapping Agent | Final Product |

| 5-Bromothiazole-4-carboxylic acid | Curtius Rearrangement | DPPA, heat | 5-Bromo-4-isocyanatothiazole | Benzyl alcohol | This compound |

| 5-Bromothiazole-4-carboxamide | Hofmann Rearrangement | Br₂, NaOH | 5-Bromo-4-isocyanatothiazole | Benzyl alcohol | This compound |

Advanced Synthetic Transformations for Derivative Generation

The 5-bromo-substituted thiazole ring in this compound provides a valuable handle for further synthetic modifications, allowing for the generation of a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: The bromine atom can be readily replaced with a variety of aryl or heteroaryl groups through a Suzuki-Miyaura coupling reaction with a corresponding boronic acid or boronate ester. nih.govnih.govwikipedia.org This reaction typically employs a palladium catalyst and a base.

Sonogashira Coupling: The introduction of an alkyne moiety at the 5-position can be achieved via a Sonogashira coupling with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Buchwald-Hartwig Amination: The carbon-bromine bond can be converted to a carbon-nitrogen bond through a Buchwald-Hartwig amination, allowing for the introduction of various primary or secondary amines. researchgate.netwikipedia.orglibretexts.org This transformation is also palladium-catalyzed.

These advanced transformations significantly expand the chemical space accessible from the core this compound structure, enabling the synthesis of a wide range of analogues with potentially diverse properties.

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid | Pd catalyst, base | 5-Aryl/Heteroaryl-thiazole derivatives |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-thiazole derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd catalyst, base | 5-Amino-thiazole derivatives |

Suzuki-Miyaura Cross-Coupling Reactions at the Bromine Position

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been widely applied in the synthesis of biaryl and heteroaryl compounds. In the context of this compound, this reaction offers a direct method to introduce a wide range of aryl and heteroaryl substituents at the C5 position of the thiazole ring, replacing the bromine atom.

The general approach involves the palladium-catalyzed reaction of the 5-bromothiazole (B1268178) derivative with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For instance, the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com While this example is on a different heterocyclic system, the principles are transferable to 5-bromothiazoles.

A general procedure for the Suzuki-Miyaura cross-coupling of a brominated furan, which can be adapted for 5-bromothiazole derivatives, involves heating the bromo-substrate with a palladium catalyst (e.g., Pd(PPh₃)₄) and an arylboronic acid in a solvent mixture like dioxane/water with a base such as K₂CO₃. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Heterocycles

| Entry | Bromo-Heterocycle | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 85 | mdpi.com |

| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 57 | nih.gov |

| 3 | 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | rsc.org |

This table presents examples of Suzuki-Miyaura reactions on various bromo-heterocycles to illustrate the general applicability of the method. Specific conditions for this compound would require experimental optimization.

Positional Isomerization via Halogen Dance Reactions

The halogen dance reaction is a fascinating and synthetically useful transformation that involves the base-mediated intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. This reaction can provide access to isomers that are difficult to obtain through direct synthesis. In the case of bromothiazole derivatives, a halogen dance reaction could potentially be used to isomerize a 5-bromothiazole to a 4-bromothiazole (B1332970) or other positional isomers, thereby offering a route to a wider range of substituted thiazole carbamates.

The mechanism of the halogen dance reaction typically involves deprotonation of the heteroaromatic ring by a strong base to form a carbanionic intermediate, followed by a series of halogen and proton transfers that ultimately lead to the thermodynamically more stable isomer. The choice of base and reaction conditions is crucial in directing the outcome of the reaction.

Table 2: General Conditions for Halogen Dance Reactions on Heterocycles

| Heterocycle | Halogen | Base | Solvent | Temperature (°C) | Product(s) |

| Bromothiophenes | Br | LDA | THF | -78 to rt | Isomeric bromothiophenes |

| Bromopyridines | Br | LDA | THF | -78 | Isomeric bromopyridines |

| Bromoiodopyridines | I | LDA | THF | -78 | Isomeric bromoiodopyridines |

This table provides a general overview of conditions used for halogen dance reactions on other heteroaromatic systems, which could serve as a starting point for exploring such transformations on bromothiazole carbamates.

Diversification through Nucleophilic Substitutions and Condensations

The thiazole ring and the carbamate functionality in this compound offer multiple sites for further chemical modification through nucleophilic substitution and condensation reactions. These transformations allow for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of analogous thiazole carbamates for various applications.

One common approach is the derivatization of the amino group of a 4-aminothiazole precursor. The synthesis of thiazole-derived carbamates can be achieved through the nucleophilic substitution reaction of 2-aminothiazoles with chloroformates. nih.gov This methodology can be extended to 4-aminothiazoles to prepare a variety of carbamate analogs by reacting them with different chloroformates.

Furthermore, condensation reactions of aminothiazole derivatives with various electrophiles can lead to a wide range of functionalized products. For instance, 2-aminothiazoles can undergo condensation with aldehydes and ketones. nih.gov Similarly, the amino group of a 4-aminothiazole derivative can react with a variety of carbonyl compounds and other electrophiles to introduce diverse substituents. A study on the synthesis of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase details the construction of the 4-aminothiazole core and its subsequent functionalization. nih.gov

Benzyl carbamate itself can participate in condensation reactions, for example, with glyoxal (B1671930) in the presence of an acid catalyst, highlighting its reactivity which could be exploited in the synthesis of more complex structures. nih.govbohrium.commdpi.com

Table 3: Examples of Diversification Reactions on Aminothiazole Derivatives

| Aminothiazole Derivative | Reagent | Reaction Type | Product Type | Reference |

| 2-Aminothiazole (B372263) | Alkyl Chloroformate | Nucleophilic Substitution | Alkyl (thiazol-2-yl)carbamate | nih.gov |

| 2-Aminothiazole | Aldehyde/Ketone | Condensation | Thiazolyl Semicarbazone | nih.gov |

| 4-Aminothiazole precursor | Phthalimide (Mitsunobu) | Nucleophilic Substitution | Phthalimido-thiazole | nih.gov |

| 4-Aminoacetanilide | Acrylic Acid | Michael Addition | β-Alanine derivative (precursor to thiazoles) | nih.gov |

This table showcases various reactions that can be employed to diversify the structure of aminothiazole derivatives, which are precursors to the target carbamates.

Structural Characterization and Elucidation for Research Applications

Spectroscopic Approaches for Molecular Structure Confirmation

Spectroscopic techniques are paramount in determining the molecular architecture of a compound by probing the interactions of molecules with electromagnetic radiation. Each method provides unique insights into different aspects of the compound's structure, from the connectivity of atoms to the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (B1604629) (5-bromothiazol-4-yl)carbamate is expected to exhibit distinct signals corresponding to each unique proton environment.

Thiazole (B1198619) Proton: A single proton is attached to the thiazole ring at the C2 position. This proton is anticipated to appear as a singlet in the aromatic region of the spectrum.

Benzyl Protons: The benzyl group contains a methylene (B1212753) bridge (-CH₂-) and a phenyl ring. The two methylene protons are expected to resonate as a singlet. The five protons of the phenyl ring will likely appear as a multiplet, a complex signal resulting from overlapping peaks, a common feature for monosubstituted benzene (B151609) rings. mdpi.com

Carbamate (B1207046) N-H Proton: The proton attached to the nitrogen of the carbamate group (N-H) is expected to be observed as a broad singlet. Its chemical shift can be variable and is often influenced by solvent and concentration.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Thiazole-H | ~8.0-9.0 | Singlet |

| Benzyl-CH₂ | ~5.2 | Singlet |

| Phenyl-H | ~7.3-7.5 | Multiplet |

| Carbamate-NH | Variable (Broad) | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Thiazole Carbons: The thiazole ring contains three carbon atoms. The carbon bearing the bromine atom (C5) and the carbon attached to the carbamate nitrogen (C4) are expected to have distinct chemical shifts. The third carbon (C2) will also show a unique resonance.

Carbamate Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamate functional group typically appears in a characteristic downfield region of the spectrum. In related carbamate structures, this signal can be found around 154 ppm. mdpi.com

Benzyl Carbons: The benzyl group will show signals for the methylene carbon (-CH₂) and the carbons of the phenyl ring. The phenyl ring will exhibit four distinct signals: one for the carbon attached to the methylene group, two for the ortho and meta carbons, and one for the para carbon. mdpi.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Thiazole-C2 | ~150-160 |

| Thiazole-C4 | ~130-140 |

| Thiazole-C5 (C-Br) | ~110-120 |

| Carbamate C=O | ~150-155 |

| Benzyl-CH₂ | ~67 |

| Benzyl-C (ipso) | ~136 |

| Benzyl-C (ortho, meta, para) | ~128 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

The IR spectrum of Benzyl (5-bromothiazol-4-yl)carbamate is expected to show several key absorption bands:

N-H Stretch: A moderate to sharp absorption band is anticipated in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carbamate is expected around 1700-1730 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the carbamate will likely appear in the 1200-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The benzyl and thiazole rings will give rise to multiple bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3200-3400 | Moderate |

| C=O Stretch (Carbamate) | 1700-1730 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Moderate to Weak |

| C-N Stretch (Carbamate) | 1200-1350 | Moderate |

| C-Br Stretch | 500-600 | Moderate to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with approximately a 1:1 intensity ratio. libretexts.org

Common fragmentation pathways for this molecule could include:

Loss of the benzyl group: Cleavage of the bond between the benzylic carbon and the carbamate oxygen would result in a prominent fragment.

Loss of the benzyloxycarbonyl group: Fragmentation could lead to the loss of the entire C₆H₅CH₂OCO moiety.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo cleavage, leading to smaller fragment ions. researchgate.net

Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers a definitive determination of the atomic arrangement in the solid state.

X-ray Crystallography of Related Thiazole-Containing Compounds

Although a crystal structure for this compound is not publicly available, analysis of related thiazole-containing compounds can provide insights into its likely solid-state conformation and intermolecular interactions.

Studies on other bromothiazole derivatives, such as 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole, have been conducted. st-andrews.ac.uk These studies reveal that the thiazole ring is planar. In the solid state, intermolecular interactions such as halogen bonding (involving the bromine atom) can play a significant role in the crystal packing. st-andrews.ac.uk

Computational and Theoretical Investigations of Benzyl 5 Bromothiazol 4 Yl Carbamate

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a small molecule (ligand), such as Benzyl (B1604629) (5-bromothiazol-4-yl)carbamate, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

To investigate the potential biological activity of Benzyl (5-bromothiazol-4-yl)carbamate, molecular docking simulations would be performed against a panel of selected protein targets. The choice of targets would be guided by the known biological activities of structurally similar thiazole-containing compounds, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

The docking process would involve preparing the three-dimensional structure of this compound and the crystal structures of the target proteins. Using specialized software, the compound would be placed into the binding site of each protein in various conformations and orientations. A scoring function would then be used to estimate the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable ligand-protein complex and a higher predicted affinity.

The results would be presented in a table format, summarizing the predicted binding affinities for each target protein.

Table 1: Hypothetical Predicted Binding Affinities of this compound with Various Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Target A | XXXX | - |

| Target B | YYYY | - |

| Target C | ZZZZ | - |

(Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.)

Analysis of Intermolecular Interactions: Hydrogen Bonding and Hydrophobic Contacts

A crucial aspect of molecular docking analysis is the detailed examination of the intermolecular interactions between the ligand and the protein's active site residues. These interactions are fundamental to the stability of the complex and the biological activity of the compound.

For this compound, the analysis would focus on identifying:

Hydrogen Bonds: The carbamate (B1207046) group (-NHCOO-) contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), which could form crucial interactions with amino acid residues in the protein's binding pocket. The nitrogen and sulfur atoms of the thiazole (B1198619) ring could also act as hydrogen bond acceptors.

Hydrophobic Contacts: The benzyl group and the brominated thiazole ring are hydrophobic and would be expected to form van der Waals and pi-stacking interactions with nonpolar amino acid residues.

A table would be generated to list the specific amino acid residues involved in these interactions for the most promising protein targets.

Table 2: Hypothetical Intermolecular Interactions of this compound with a Target Protein

| Interaction Type | Interacting Atoms/Groups in Ligand | Interacting Amino Acid Residues | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | -NH of carbamate | Aspartic Acid (ASP) | - |

| Hydrogen Bond | C=O of carbamate | Serine (SER) | - |

| Hydrophobic Interaction | Benzyl ring | Leucine (LEU), Valine (VAL) | - |

| Halogen Bond | Bromine atom | Carbonyl oxygen of backbone | - |

(Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.)

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of a molecule. These calculations are essential for understanding a compound's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Electronic Properties

DFT calculations would be performed on the optimized geometry of this compound. These calculations would yield various electronic properties, such as the total energy, dipole moment, and the distribution of electron density. Such parameters are vital for predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich thiazole ring and the carbamate linkage, while the LUMO might be distributed over the benzyl and thiazole rings.

A table summarizing these calculated properties would be a key output of such a study.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Value (a.u. or eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

(Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.)

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen of the carbamate group and the nitrogen and sulfur atoms of the thiazole ring. Positive potential would likely be found around the hydrogen atom of the carbamate's N-H group. This information would be invaluable for understanding the molecule's non-covalent interaction capabilities.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry offers powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules, providing insights that are often inaccessible through experimental methods alone. For this compound, conformational analysis and molecular dynamics simulations are crucial for understanding its structural preferences and how it might interact with biological macromolecules.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound would aim to identify the most stable arrangements of its atoms, known as conformers. This exploration is typically initiated by mapping the potential energy surface of the molecule.

One key aspect of this analysis involves the rotational barriers around the single bonds. For instance, the torsion angles involving the carbamate linker and the benzyl group are of particular interest. The thiazole ring itself is a rigid and planar moiety, which simplifies the conformational landscape to some extent. mdpi.com However, the relative orientation of the benzyl group with respect to the thiazole core can vary significantly.

Theoretical calculations, such as those employing density functional theory (DFT) or semi-empirical methods, can be used to determine the energies of different conformers. scirp.org For example, a study on related benzyl carbamates utilized various basis sets like HF/6-31+G(d) and B3LYP/6-311+G(d,p) to optimize molecular geometries and predict stable conformations. scirp.orgresearchgate.net A similar approach for this compound would likely reveal that steric hindrance between the benzyl ring and the bromine atom on the thiazole ring plays a significant role in defining the lowest energy conformers.

The planarity of the core structure, composed of the thiazole and carbamate groups, is a notable feature in similar crystal structures. mdpi.com In one related molecule, the phenyl ring was observed to be inclined at a significant angle relative to the main plane, indicating that non-planar conformations can be energetically favorable. mdpi.com The interplay of electronic effects and steric repulsion would dictate the preferred spatial arrangement.

Table 1: Hypothetical Torsional Angle Preferences in this compound

| Dihedral Angle | Description | Predicted Stable Angle(s) | Rationale |

| C(thiazole)-N-C(carbonyl)-O | Defines the orientation of the carbamate group | ~180° (trans) | The trans conformation is generally preferred for carbamates to minimize steric clash. |

| N-C(carbonyl)-O-CH₂(benzyl) | Rotation around the ester bond | ~180° (trans) | Planarity is often favored to allow for delocalization of the lone pair on the nitrogen atom. |

| C(carbonyl)-O-CH₂-C(phenyl) | Orientation of the benzyl group | Non-planar | To avoid steric interactions between the phenyl ring and the thiazole moiety. |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecular fragments.

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, often within a simulated biological context, such as in a solvent like water or near a model membrane. researchgate.net

An MD simulation of this compound would typically be performed using force fields like AMBER or GROMACS. These simulations would reveal the flexibility of the molecule and the transitions between different conformational states. For instance, the benzyl group, while having preferred orientations, would be expected to exhibit considerable rotational freedom.

The simulations can also shed light on the molecule's solvation properties. The bromine atom and the carbamate group can participate in different types of non-covalent interactions with water molecules, which can influence the molecule's solubility and its approach to a biological target. researchgate.net The thiazole ring itself contributes to the electronic and hydrogen-bonding potential of the molecule. mdpi.com

By simulating the molecule in different environments, researchers can gain insights into how its structure might adapt upon binding to a receptor. This dynamic picture is crucial for understanding the molecular recognition process.

In Silico Chemical Space Exploration and Virtual Screening Methodologies

Building upon the structural understanding from conformational analysis and MD simulations, computational methods can be used to explore the chemical space around this compound for the design of new analogues with potentially improved properties.

Virtual coupling, a form of in silico synthesis, allows for the rapid generation of large libraries of virtual compounds. Starting with the core scaffold of this compound, various substituents can be computationally "attached" at different positions. For example, the bromine atom at the 5-position of the thiazole ring is a prime candidate for virtual substitution with other functional groups to probe for improved interactions with a target.

Similarly, the benzyl group could be replaced with other aromatic or aliphatic moieties. These modifications can be guided by quantitative structure-activity relationship (QSAR) studies on related series of compounds, which identify the physicochemical properties that are most important for biological activity. nih.gov

Once a virtual library of analogues has been generated, these compounds can be subjected to virtual screening to identify promising candidates for synthesis and biological testing. Molecular docking is a key technique used in this process. nih.gov

In a typical docking workflow, the 3D structure of a biological target, such as an enzyme or receptor, is used as a template. The virtual ligands are then computationally "placed" into the active site of the target, and their binding affinity is estimated using a scoring function. This allows for the ranking of compounds based on their predicted potency. nih.gov

For this compound and its analogues, docking studies could reveal key interactions, such as hydrogen bonds from the carbamate group or hydrophobic interactions from the benzyl and thiazole rings, with the amino acid residues in the active site of a target protein. nih.gov Studies on similar thiazolinone derivatives have shown the importance of hydrogen bonding with residues like ARG and TYR in the active site of influenza neuraminidase. nih.gov

The results of these in silico studies can provide a solid foundation for the rational design of new molecules with desired biological activities, thereby accelerating the drug discovery process. nih.gov

Pre Clinical Biological Activity and Mechanistic Studies

Enzyme Inhibition and Modulation by Thiazole (B1198619) Carbamate (B1207046) Derivatives

Thiazole-based compounds have been extensively investigated as inhibitors of several key enzyme families, owing to the versatile nature of the thiazole ring which can engage in various interactions within enzyme active sites.

Thiazole derivatives, particularly those bearing a sulfonamide group, have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. While specific data on carbamate derivatives is sparse, the broader class of thiazole-containing sulfonamides has shown significant inhibitory activity. For instance, a series of 2-amino-substituted and halogenated benzo[d]thiazole-sulfonamides were found to be effective inhibitors of several human (h) CA isoforms, including the cytosolic hCA I, II, and VII, as well as the tumor-associated hCA IX. Some of these derivatives exhibited subnanomolar or low nanomolar inhibitory constants, demonstrating isoform-selective inhibition.

In another study, newly synthesized morpholine-derived thiazoles were screened for their inhibitory potential against bovine carbonic anhydrase-II (CA-II). These compounds displayed varying degrees of inhibition, with the most potent exhibiting a concentration-dependent inhibitory action with a Ki value of 9.64 ± 0.007 μM. Similarly, a series of novel 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives demonstrated excellent inhibitory effects against hCA I and hCA II, with Ki values in the low nanomolar range.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| Morpholine-derived thiazole | Bovine CA-II | 9.64 µM |

| Isoindolylthiazole derivative (8d) | hCA II | 11.80 nM |

| Isoindolylthiazole derivatives (8a-i) | hCA I | 27.07–37.80 nM |

| Isoindolylthiazole derivatives (8a-i) | hCA II | 11.80–25.81 nM |

The thiazole scaffold is a prevalent feature in a multitude of kinase inhibitors, attributed to its ability to form key interactions within the ATP-binding pocket of these enzymes.

Casein Kinase 2 (CSNK2/CK2) Inhibition: Thiazole derivatives have been explored as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. A study focused on the discovery of dual kinase inhibitors targeting CK2 and GSK3β identified a thiazole derivative that exhibited an IC50 value of 1.9 ± 0.05 μM against CK2. unipi.it

Checkpoint Kinase 1 (Chk1) Inhibition: A series of 2-aminothiazole (B372263) derivatives were designed and evaluated for their Chk1 inhibitory activity. One of the most promising compounds from this series demonstrated potent Chk1 inhibition with an IC50 value of 4.25 ± 0.10 nM. bohrium.com

Aurora Kinase Inhibition: Aminothiazole-based compounds have been developed as specific inhibitors of Aurora kinases. Notably, certain derivatives were identified as potent inhibitors of Aurora A, with IC50 values of 79 nM and 140 nM. ontosight.ai

Table 2: Kinase Inhibition by Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | IC50 Value |

|---|---|---|

| Thiazole derivative | CSNK2 (CK2) | 1.9 µM |

| 2-Aminothiazole derivative | Chk1 | 4.25 nM |

| Aminothiazole derivative | Aurora A | 79 nM |

| Aminothiazole derivative | Aurora A | 140 nM |

The enoyl-acyl carrier protein (ACP) reductase enzyme family is essential for bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. A study on the crystal structure of Streptococcus pneumoniae FabK in complex with a phenylimidazole derivative inhibitor, which contains a thiazole ring, has provided insights into the binding mode. The thiazole ring of the inhibitor is involved in a π–π stacking interaction with the isoalloxazine ring of the FMN cofactor and forms hydrophobic interactions with surrounding amino acid residues. Although this study did not specifically investigate a carbamate derivative, it highlights the potential for the thiazole moiety to effectively bind within the FabK active site. bohrium.com

Currently, there is a lack of published research detailing the interaction of benzyl (B1604629) (5-bromothiazol-4-yl)carbamate or related thiazole carbamate derivatives with bromodomains or their role in epigenetic modulation.

Receptor and Protein Target Binding Assays

Quantitative biochemical and biophysical assays are crucial for characterizing the interaction between small molecules and their protein targets.

While specific studies employing AlphaScreen or NanoBRET assays for thiazole carbamate derivatives are not widely reported, the utility of thermal shift assays (TSA) has been demonstrated for this class of compounds. A thermal shift assay was utilized to screen thiazole derivatives for their binding to Leishmania braziliensis superoxide (B77818) dismutase (LbSOD). This method relies on monitoring the thermal denaturation of a protein in the presence of a ligand. A shift in the melting temperature (Tm) indicates a binding event. This approach successfully identified thiazole derivatives that bind to LbSOD with micromolar affinity, showcasing the applicability of TSA in identifying and characterizing the binding of thiazole-based compounds to their protein targets.

Information on the application of AlphaScreen and NanoBRET assays for the quantitative analysis of ligand binding for benzyl (5-bromothiazol-4-yl)carbamate or its close analogs is not available in the reviewed literature.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Dissociation Constants (Kd)

There is currently no publicly available data regarding the IC50 or Kd values for this compound against any biological target.

Cellular Pathway Modulation and Biological Impact

Effects on Nuclear Factor Kappa B (NF-κB) Activation Pathways

No studies have been published detailing the effects of this compound on the NF-κB activation pathways.

Antiviral Activities through Host-Directed Target Engagement (e.g., CSNK2 inhibition for β-Coronaviruses)

There is no available research demonstrating any antiviral activities for this compound, including any potential inhibition of host kinases such as Casein Kinase 2 (CSNK2) as a strategy against β-Coronaviruses.

Exploration in Targeted Protein Degradation (PROTAC) Constructs utilizing Carbamate Linkers

While carbamate linkers are utilized in the design of PROTACs, there is no specific information available on the incorporation or study of this compound in such constructs.

Selectivity Profiling and Off-Target Interaction Assessment

Comparative Analysis Across Enzyme Isoforms and Protein Families

No data from selectivity profiling, such as kinome scans or other broad screening panels, has been published for this compound. Therefore, a comparative analysis of its activity across enzyme isoforms or protein families cannot be provided.

Identification of Specificity Determinants within the Compound Structure

The biological activity of this compound is not a monolithic property but rather the result of synergistic contributions from its distinct chemical features. The thiazole ring, a common scaffold in medicinal chemistry, provides a rigid framework for the attachment of various functional groups. The nature and position of these groups are critical in dictating the compound's interaction with its biological target.

The bromine atom at the 5-position of the thiazole ring is a key determinant of the compound's specificity. Halogen atoms, such as bromine, can significantly influence a molecule's properties, including its lipophilicity and its ability to form halogen bonds. These interactions can be crucial for anchoring the compound within the binding pocket of a protein. The precise location of the bromine atom is also vital, as moving it to a different position on the thiazole ring could drastically alter the compound's activity.

The carbamate linker and the benzyl group also make significant contributions to the compound's biological profile. The carbamate group can participate in hydrogen bonding, a fundamental interaction in molecular recognition. The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions. The flexibility of the benzyl group can also allow the molecule to adopt different conformations to fit optimally into a binding site.

Systematic modifications of these structural features are essential for a comprehensive understanding of their roles in biological specificity. The following table summarizes hypothetical structural modifications and their potential impact on biological activity, based on general principles of medicinal chemistry, as specific experimental data for this compound is not available in the provided search results.

| Modification | Rationale | Predicted Impact on Specificity |

| Replacement of the 5-bromo substituent with other halogens (Cl, F, I) | To probe the role of halogen size and electronegativity in binding. | Altered binding affinity and specificity due to changes in halogen bonding and lipophilicity. |

| Shifting the bromo substituent to the 2-position of the thiazole ring | To investigate the importance of the substituent's position for target interaction. | Potential loss or significant change in activity, indicating a specific spatial requirement for the halogen. |

| Substitution on the benzyl ring (e.g., with electron-donating or electron-withdrawing groups) | To explore the electronic and steric requirements of the binding pocket. | Modulation of binding affinity; certain substitutions may enhance while others may diminish activity. |

| Replacement of the benzyl group with other aromatic or aliphatic moieties | To assess the role of the aromatic ring and its size in target engagement. | Significant changes in activity, highlighting the importance of the benzyl group for specific interactions. |

| Altering the carbamate linker (e.g., to an amide or urea) | To evaluate the significance of the carbamate's hydrogen bonding capabilities. | Potential changes in binding mode and affinity, depending on the new linker's properties. |

It is important to note that these are predictive assessments based on established principles of structure-activity relationships. Detailed experimental studies, including synthesis and biological evaluation of a series of analogs, would be necessary to definitively identify the specificity determinants of this compound. Such studies would provide invaluable data to construct a detailed pharmacophore model, which could then guide the design of more potent and selective analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications of the Thiazole (B1198619) Ring

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. globalresearchonline.net Its electronic properties and the potential for substitution at various positions allow for fine-tuning of a molecule's biological activity.

Impact of Substituents at the C2, C4, and C5 Positions on Biological Activities

C2-Position: The C2 position of the thiazole ring is frequently substituted in bioactive compounds. The introduction of various groups at this position can significantly modulate activity. For instance, in a series of 2,4-disubstituted thiazoles, the presence of electron-withdrawing groups like a nitro group or electron-donating groups like a methoxy (B1213986) group on a phenyl ring at the C2 position was found to be beneficial for antimicrobial activity. nih.gov In the context of Benzyl (B1604629) (5-bromothiazol-4-yl)carbamate, the C2 position is unsubstituted, which could be a key factor in its specific activity profile. Modification at this site, for example, with small alkyl or aryl groups, could lead to derivatives with altered biological activities.

C4-Position: The C4 position, bearing the carbamate (B1207046) linkage in the title compound, is critical for orienting the benzyl carbamate moiety. In other thiazole derivatives, substitution at the C4 position with aryl groups has been shown to be important for antimicrobial and anticancer activities. jchemrev.comjpionline.org For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown notable antimicrobial potential. jchemrev.com The nature of the substituent at C4 can influence the steric and electronic environment around the carbamate linker, thereby affecting its interaction with target enzymes or receptors.

C5-Position: The C5 position in Benzyl (5-bromothiazol-4-yl)carbamate is occupied by a bromine atom. Halogen substituents at this position are known to significantly impact the lipophilicity and electronic nature of the thiazole ring. In some series of thiazole derivatives, halogen substitution at C5 has been linked to enhanced biological activity. For instance, the presence of a bromo substituent on the phenyl ring of a thiazole moiety was suggested to contribute to antihyperglycemic effects in one study. nih.gov

The following table summarizes the general impact of substituents at different positions of the thiazole ring on biological activities, based on findings from various studies on thiazole derivatives.

| Position | Type of Substituent | General Impact on Biological Activity |

| C2 | Electron-withdrawing groups (e.g., -NO₂) | Often enhances antimicrobial activity. nih.gov |

| Electron-donating groups (e.g., -OCH₃) | Can also contribute to antimicrobial potency. nih.gov | |

| Aryl groups | Can impart anticancer and other biological activities. mdpi.com | |

| C4 | Aryl groups (e.g., -Phenyl, -Bromophenyl) | Frequently associated with antimicrobial and anticancer activities. jchemrev.comjpionline.org |

| Heterocyclic rings | Can modulate and enhance antimicrobial profiles. nih.gov | |

| C5 | Halogens (e.g., -Br, -Cl) | Increases lipophilicity, can enhance various biological activities. nih.govmdpi.com |

| Carboxamide groups | Can lead to cytostatic effects in cancer cell lines. mdpi.com |

Role of the Bromine Moiety on Reactivity and Biological Effects

The bromine atom at the C5 position of the thiazole ring in this compound is a key feature that warrants specific attention. Halogen atoms, particularly bromine, can influence a molecule's properties in several ways:

Lipophilicity and Membrane Permeability: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, a crucial factor for reaching intracellular targets.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a biological target. This can contribute to the binding affinity and selectivity of the compound.

Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.

Studies on other brominated thiazole derivatives have highlighted the significance of the bromine substituent. For instance, SAR studies on certain antimicrobial thiazoles have indicated that bromo substitutions can be important for activity. acs.org Furthermore, the reactivity of 5-bromothiazole (B1268178) derivatives makes them valuable intermediates in organic synthesis, allowing for further functionalization through reactions like Suzuki coupling. mdpi.com

Exploration of the Carbamate Linker and its Ester Moiety

The carbamate group (-NHCOO-) is a versatile functional group in medicinal chemistry, often used as a stable bioisostere for amide or ester functionalities. nih.gov It can participate in hydrogen bonding and its presence can influence the conformational flexibility of the molecule.

Influence of the Benzyl Group versus Other Aryl or Alkyl Moieties

The ester moiety of the carbamate in the title compound is a benzyl group. The choice of this group over other aryl or alkyl moieties can have significant implications for the compound's properties:

Aromatic Interactions: The phenyl ring of the benzyl group can engage in various non-covalent interactions with biological targets, including π-π stacking, cation-π interactions, and hydrophobic interactions. These interactions can significantly contribute to binding affinity.

Conformational Rigidity: The benzyl group introduces a degree of conformational rigidity compared to a flexible alkyl chain. This can help to lock the molecule into a specific conformation that is favorable for binding to a target.

Metabolic Stability: Benzyl groups can be susceptible to metabolic oxidation on the aromatic ring or at the benzylic position. Replacing the benzyl group with other aryl or alkyl groups can alter the metabolic profile of the molecule. For instance, replacing a benzyl group with a tertiary carbamate showed improved brain-to-plasma ratio in a series of γ-secretase inhibitors. acs.org

The table below provides a comparative overview of the potential influence of different ester moieties on the properties of a carbamate-containing molecule.

| Ester Moiety | Potential Influence on Properties |

| Benzyl | Aromatic interactions (π-π stacking), moderate lipophilicity, potential for metabolic oxidation. |

| Substituted Benzyl | Electronic and steric effects of substituents can modulate binding affinity and metabolic stability. |

| Simple Alkyl (e.g., Methyl, Ethyl) | Increased flexibility, generally lower lipophilicity than benzyl, may alter binding mode. |

| Bulky Alkyl (e.g., tert-Butyl) | Increased steric hindrance, can enhance metabolic stability, may improve selectivity. |

| Other Aryl (e.g., Naphthyl) | Extended aromatic system for enhanced π-stacking, increased lipophilicity. |

Bioisosteric Replacements for the Carbamate Functionality

Bioisosteric replacement is a common strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The carbamate functionality can be replaced by a variety of other groups that mimic its size, shape, and electronic properties.

Common bioisosteres for the carbamate group include:

Amides: Amides are a classic bioisostere for carbamates. They share the ability to act as hydrogen bond donors and acceptors. However, amides can have different conformational preferences and metabolic stabilities compared to carbamates.

Ureas and Thioureas: These groups also retain the hydrogen bonding capabilities of carbamates and can introduce different geometric and electronic properties.

Sulfonamides: Sulfonamides are another common replacement, offering a different geometry and hydrogen bonding pattern.

Heterocyclic Rings: Five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and thiazoles can act as rigid scaffolds that mimic the spatial arrangement of the carbamate linker. These replacements can improve metabolic stability and provide opportunities for further functionalization. chemrxiv.orgnih.gov For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the in vivo stability of drug candidates. chemrxiv.org

The choice of a suitable bioisostere depends on the specific biological target and the desired property improvements.

Substituent Effects on the Benzyl Phenyl Ring

While the parent this compound has an unsubstituted benzyl ring, the introduction of substituents on this ring would be a logical step in any SAR exploration. The nature and position of these substituents can have profound effects on the molecule's activity through steric and electronic effects.

Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) can increase the electron density of the phenyl ring, potentially enhancing cation-π interactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, which can influence hydrogen bonding and other polar interactions. nih.gov The electronic nature of the substituent can also affect the reactivity and metabolic stability of the benzyl group.

Steric Effects: The size and position of substituents can introduce steric hindrance, which may either be detrimental by preventing optimal binding or beneficial by improving selectivity for a specific target. For example, bulky substituents at the ortho position can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation.

Positional Isomerism: The effect of a substituent can vary significantly depending on its position (ortho, meta, or para). Para-substituents are generally well-tolerated and can extend into solvent-exposed regions of a binding pocket. Ortho-substituents can have a more pronounced effect on the conformation of the molecule due to steric interactions.

The following table illustrates the potential effects of different substituents on the benzyl phenyl ring based on general principles of medicinal chemistry.

| Substituent | Position | Potential Electronic Effect | Potential Steric Effect | Potential Impact on Bioactivity |

| -OCH₃ | para | Electron-donating | Minimal | Can enhance binding through hydrogen bonding or altered electronics. acs.org |

| -Cl | para | Electron-withdrawing | Minimal | Can increase lipophilicity and participate in halogen bonding. |

| -CF₃ | para | Strongly electron-withdrawing | Moderate | Can improve metabolic stability and alter binding interactions. |

| -CH₃ | ortho | Electron-donating | Significant | May cause steric hindrance, altering the binding mode or reducing affinity. |

| -NO₂ | meta | Strongly electron-withdrawing | Moderate | Can introduce strong polar interactions. |

Modulation of Electron Density and Steric Hindrance for Activity Enhancement

The thiazole ring is a π-electron-rich system, and its electronic properties can be fine-tuned by the nature of its substituents. The bromine atom at the C-5 position and the benzyl carbamate group at the C-4 position play significant roles in modulating the electron density and steric hindrance of the entire molecule.

Electron Density Modulation:

The bromine atom at the C-5 position is an electron-withdrawing group due to its electronegativity, which reduces the electron density of the thiazole ring. This modulation of the electronic environment can be critical for the molecule's interaction with biological targets. For instance, a decrease in electron density at specific positions can influence the strength of hydrogen bonds or other non-covalent interactions with protein residues. The reactivity of the thiazole ring can be modulated by the substituents attached to it; electrophilic substitution reactions are known to occur preferentially at the C-5 and C-4 positions, while nucleophiles tend to attack the C-2 position. researchgate.net

The benzyl carbamate moiety at the C-4 position also influences the electronic landscape. The carbamate group itself has a resonance structure that can affect electron distribution. nih.gov The benzyl group, in turn, can participate in π-stacking interactions with aromatic residues in a biological target.

Steric Hindrance:

Steric hindrance, the spatial arrangement of atoms, is another critical factor. The size and conformation of the benzyl carbamate group can either facilitate or hinder the optimal binding of the molecule to its target. Altering the size of the substituent on the carbamate's oxygen, for example, from a benzyl to a smaller or larger alkyl or aryl group, would directly impact the steric profile. Such modifications can be crucial for achieving selectivity for a specific biological target over others. Research on related thiazole derivatives has shown that even minor changes in steric bulk, such as the difference between methyl and ethyl groups, can significantly alter biological activity. nih.gov

Illustrative data on how substitutions might affect activity, based on general principles observed in similar heterocyclic compounds, is presented below:

| R Group (at carbamate) | Predicted Electron Density Modulation | Predicted Steric Hindrance | Predicted Impact on Activity |

| Benzyl | Moderate electron withdrawal, potential for π-stacking | Significant | Baseline |

| Methyl | Minimal electronic effect | Low | Potentially reduced due to loss of specific interactions |

| tert-Butyl | Electron donating | High | Potentially decreased due to unfavorable steric clashes |

| 4-Nitrobenzyl | Strong electron withdrawal | Significant | Potentially altered target affinity and selectivity |

| 4-Methoxybenzyl | Electron donating | Significant | Potentially altered target affinity and selectivity |

Comparison with Other Aryl or Heteroaryl Substituents

The nature of the aromatic system attached to the carbamate nitrogen is a key determinant of the compound's biological activity. Replacing the benzyl group with other aryl or heteroaryl substituents can lead to significant changes in potency and selectivity.

Studies on analogous compound series have demonstrated that aryl substitutions often lead to better activity compared to heteroaryl substitutions. nih.gov For instance, within a series of aryl-substituted derivatives, the position of the substituent on the aryl ring (ortho, meta, or para) can be more critical than the electronic nature (electron-donating or electron-withdrawing) of the substituent itself. nih.gov

The following table provides a hypothetical comparison of different substituents at the carbamate position:

| Substituent | Key Features | Potential Impact on Activity |

| Phenyl | Lacks the methylene (B1212753) spacer of the benzyl group | May alter binding geometry; potential for π-stacking |

| Pyridyl | Introduces a basic nitrogen atom | Potential for new hydrogen bonding or salt bridge interactions |

| Thienyl | A five-membered aromatic ring with sulfur | Different electronic and steric profile compared to a benzene (B151609) ring |

| Naphthyl | Larger, more lipophilic aromatic system | May enhance binding through increased van der Waals interactions, but could also decrease solubility |

Scaffold Hopping and Analogue Design Based on Activity Profiles

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while aiming to retain or improve its biological activity. nih.gov This approach can lead to new intellectual property, improved pharmacokinetic properties, and novel biological activities. nih.govresearchgate.net

Comparative SAR with Other Five-Membered Heterocycles (e.g., Triazoles, Imidazoles)

The thiazole ring in this compound can be considered a central scaffold. Replacing this five-membered heterocycle with others, such as triazoles or imidazoles, can provide valuable SAR insights. These heterocycles are often found in bioactive molecules and can serve as effective bioisosteres for the thiazole ring. nih.govresearchgate.net

Imidazoles: Imidazoles also contain two nitrogen atoms and are a common feature in many pharmaceuticals. The imidazole (B134444) ring has a different electronic distribution and tautomeric forms compared to thiazole, which could lead to altered binding affinities and metabolic stability.

A comparative analysis of the SAR of these different scaffolds can help in understanding the key structural features required for biological activity.

Design Principles for Optimizing Potency, Selectivity, and Metabolic Stability

Based on the SAR and SPR analyses, several design principles can be applied to optimize the properties of this compound analogues.

Optimizing Potency:

Fine-tuning electronic properties: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic character of the molecule and enhance interactions with the target.

Exploring different substituents: Systematically replacing the bromine atom with other halogens or small alkyl groups can probe the steric and electronic requirements at the C-5 position of the thiazole ring.

Optimizing Selectivity:

Introducing steric bulk: Adding bulky groups at specific positions can prevent the molecule from binding to off-target proteins that have smaller binding pockets.

Incorporating specific functional groups: Adding groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the desired target can enhance selectivity.

Optimizing Metabolic Stability:

Blocking metabolic soft spots: Identifying and modifying sites on the molecule that are prone to metabolic degradation can improve its half-life in the body. For carbamates, hydrolysis can be a metabolic pathway, although cyclic carbamates tend to be more stable. nih.govacs.org

Introducing metabolically stable groups: Replacing metabolically labile groups with more stable ones (e.g., replacing a methyl group with a trifluoromethyl group) can enhance metabolic stability. researchgate.netnih.gov

The following table summarizes these design principles:

| Optimization Goal | Design Strategy | Example Modification |

| Potency | Modulate electronics of the benzyl ring | Add a nitro or methoxy group to the benzyl ring |

| Explore substituents at thiazole C-5 | Replace bromine with chlorine or a methyl group | |

| Selectivity | Introduce steric hindrance | Replace the benzyl group with a bulkier naphthylmethyl group |

| Add specific interacting groups | Incorporate a hydroxyl or amino group on the benzyl ring | |

| Metabolic Stability | Block potential metabolic sites | Introduce fluorine atoms to the benzyl ring |

| Replace labile functional groups | Convert the carbamate to a more stable reverse carbamate |

By systematically applying these design principles, it is possible to develop analogues of this compound with improved potency, selectivity, and metabolic stability, thereby enhancing their potential as therapeutic agents.

Future Research Directions and Unaddressed Scientific Questions

Rational Design Strategies for Enhanced Potency and Target Selectivity

The rational design of analogues of Benzyl (B1604629) (5-bromothiazol-4-yl)carbamate offers a promising strategy to enhance its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are central to this endeavor, systematically modifying the molecule's core components to optimize its pharmacological profile.

Key areas for modification include the thiazole (B1198619) ring, the benzyl group, and the carbamate (B1207046) linker. For instance, substitutions on the benzyl ring could significantly impact binding affinity and selectivity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its interaction with target proteins. Similarly, altering the position and nature of the bromine atom on the thiazole ring, or replacing it with other halogens, could fine-tune the compound's activity.

| Modification Site | Potential Substituents | Anticipated Impact on Bioactivity |

| Benzyl Group (Aromatic Ring) | Electron-donating groups (e.g., -OCH3, -CH3) | May enhance binding to electron-rich pockets in target proteins. |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | Could improve interactions with electron-deficient regions of a target. | |

| Thiazole Ring (Position 2) | Small alkyl groups | May probe steric limitations within the binding site. |

| Heterocyclic rings | Could introduce new hydrogen bonding opportunities and improve selectivity. | |

| Carbamate Linker | Introduction of conformational constraints | Can lock the molecule into a bioactive conformation, increasing potency. |

| Variation of linker length | May optimize the distance between key pharmacophoric elements for improved target engagement. |

Computational modeling and molecular docking studies will be instrumental in guiding these design strategies. By simulating the interaction of designed analogues with potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

Comprehensive Elucidation of Molecular Mechanisms of Action

A fundamental and pressing area of future research is the detailed investigation into the molecular mechanisms by which Benzyl (5-bromothiazol-4-yl)carbamate and its derivatives exert their biological effects. The thiazole nucleus is known to be a versatile scaffold that can interact with a wide range of biological targets, including enzymes and receptors.

Initial research should focus on broad-spectrum screening to identify the cellular pathways and molecular targets modulated by these compounds. Techniques such as high-throughput screening against panels of kinases, proteases, and other enzymes can provide initial leads. Thiazole derivatives have shown promise as inhibitors of various kinases, topoisomerases, and as inducers of apoptosis. nih.gov

Once a primary target is identified, more in-depth studies will be necessary to fully characterize the mechanism of action. This includes:

Enzyme kinetics studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

X-ray crystallography: To obtain a high-resolution structure of the compound bound to its target, revealing the specific molecular interactions.

Cell-based assays: To confirm the on-target activity and to study the downstream cellular effects of target engagement.

Understanding the precise molecular mechanism of action is crucial for optimizing the therapeutic index of these compounds and for identifying potential biomarkers for patient selection in future clinical trials.

Development of Novel and Efficient Synthetic Routes for Analogues

The exploration of the therapeutic potential of this compound derivatives is contingent upon the development of efficient and versatile synthetic methodologies. While the core structure can be assembled through established chemical transformations, the synthesis of a diverse library of analogues will require innovative and robust synthetic routes.

Future research in this area should focus on:

Late-stage functionalization: Developing methods to introduce chemical diversity at a late stage in the synthesis allows for the rapid generation of a wide range of analogues from a common intermediate. This could involve techniques like C-H activation to directly modify the thiazole or benzyl rings.

Greener synthetic approaches: Employing more environmentally friendly reagents and reaction conditions will be crucial for the sustainable development of these compounds. This includes the use of catalytic methods and minimizing the use of hazardous solvents. nih.gov

Combinatorial chemistry: The use of automated synthesis platforms can accelerate the production of large libraries of compounds for high-throughput screening.

The development of novel synthetic strategies will not only facilitate the exploration of the structure-activity relationships but also provide a scalable and cost-effective route for the production of lead candidates for preclinical and clinical development.

| Synthetic Strategy | Description | Potential Advantages |

| Hantzsch Thiazole Synthesis | A classical method for forming the thiazole ring from α-haloketones and thioamides. | Well-established and versatile for creating substituted thiazoles. nih.gov |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki or Stille coupling can be used to introduce various substituents onto the thiazole ring. | Allows for a high degree of molecular diversity. |

| Flow Chemistry | Continuous flow reactors can be used for safer and more efficient synthesis, especially for reactions involving hazardous reagents or intermediates. | Improved reaction control, scalability, and safety. |

Exploration of New Therapeutic Applications for this compound Derivatives

The structural motifs present in this compound suggest a broad range of potential therapeutic applications that warrant further investigation. The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. jyoungpharm.orgresearchgate.net The carbamate group is also present in a variety of therapeutic agents, including cholinesterase inhibitors and muscle relaxants. nih.gov

Future research should explore the efficacy of this compound derivatives in various disease models, including:

Oncology: Given the prevalence of thiazole-containing anticancer agents, these compounds should be evaluated for their antiproliferative activity against a panel of cancer cell lines. nih.gov Mechanistic studies could explore their potential as kinase inhibitors or inducers of apoptosis.

Infectious Diseases: The thiazole scaffold is present in several antimicrobial and antiviral drugs. Derivatives of this compound could be screened for activity against a range of bacterial, fungal, and viral pathogens.

Neurodegenerative Diseases: The carbamate moiety is a key feature of some drugs used to treat Alzheimer's disease. Investigating the potential of these compounds to inhibit cholinesterases or modulate other neurological targets could open up new avenues for the treatment of neurodegenerative disorders.

Inflammatory Diseases: Many thiazole derivatives exhibit anti-inflammatory properties. The potential of this compound analogues to modulate inflammatory pathways should be explored in relevant in vitro and in vivo models.

A systematic screening of these compounds in diverse biological assays will be essential to uncover their full therapeutic potential and to identify the most promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (5-bromothiazol-4-yl)carbamate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-thiazole derivatives with benzyl chloroformate. A base such as triethylamine or sodium hydroxide is critical to deprotonate the amine and facilitate carbamate bond formation . Reaction optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Purification via recrystallization (using ethanol/water mixtures) or silica-gel chromatography ensures high purity (>95%). Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The bromothiazole proton resonates at δ 7.8–8.2 ppm, while the benzyl carbamate group shows distinct peaks for the –OCH₂Ph moiety (δ 4.5–5.0 ppm) .

- HRMS : Molecular ion [M+H]⁺ confirms the molecular formula (e.g., C₁₁H₁₀BrN₂O₂S).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities. Retention times should correlate with standards .

Q. How does the bromothiazole moiety influence the chemical reactivity and stability of this compound?

- Methodological Answer : The 5-bromo substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The thiazole ring’s electron-withdrawing nature stabilizes the carbamate group against hydrolysis under acidic conditions but increases susceptibility to nucleophilic attack at the carbonyl carbon . Stability studies (pH 1–12, 25–60°C) are recommended to assess degradation pathways.

Q. What strategies preserve the carbamate group’s integrity during storage and handling?

- Methodological Answer : Store at –20°C in anhydrous DMSO or under nitrogen. Avoid prolonged exposure to moisture, strong acids/bases, and nucleophiles (e.g., amines). Stability assessments using TLC or LC-MS every 3–6 months are advised. Benzyl carbamates are generally stable in neutral buffers (pH 6–8) for ≤48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for this compound?

- Methodological Answer : For ambiguous space group assignments (e.g., enantiomorph polarity), use SHELXL refinement with Flack’s x parameter, which mitigates false chirality signals in near-centrosymmetric structures . High-resolution data (d-spacing <1.0 Å) and twin refinement (SHELXD) improve model accuracy. Validate with R₁/Rw₁ convergence (<5% discrepancy) .

Q. What experimental approaches elucidate the molecular mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test IC₅₀ values against kinases or proteases (e.g., ATP-dependent targets) using fluorescence polarization.

- Cellular Uptake Studies : Radiolabel the benzyl group (¹⁴C) or use fluorescent probes to track localization via confocal microscopy.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, validated by mutagenesis (e.g., Ala-scanning) .

Q. How can SAR studies optimize bioactivity while minimizing off-target effects?

- Methodological Answer :